molecular formula C18H21N2OS2+ B11218104 1-(2,3-Dimethylphenyl)-3-hydroxy-3-(2-thienyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-B][1,3]thiazin-1-ium

1-(2,3-Dimethylphenyl)-3-hydroxy-3-(2-thienyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-B][1,3]thiazin-1-ium

Cat. No.: B11218104
M. Wt: 345.5 g/mol
InChI Key: GXLZZTUVWOPANS-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-3-hydroxy-3-(2-thienyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-B][1,3]thiazin-1-ium is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-3-hydroxy-3-(2-thienyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-B][1,3]thiazin-1-ium typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline and thiophene derivatives. These are subjected to cyclization reactions under acidic or basic conditions to form the imidazo[2,1-B][1,3]thiazine core. The hydroxyl group is introduced through selective oxidation reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)-3-hydroxy-3-(2-thienyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-B][1,3]thiazin-1-ium can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the aromatic rings or the heterocyclic core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the heterocyclic core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-3-hydroxy-3-(2-thienyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-B][1,3]thiazin-1-ium depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

  • 1-(2,3-Dimethylphenyl)-3-hydroxy-3-(2-furyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-B][1,3]thiazin-1-ium
  • 1-(2,3-Dimethylphenyl)-3-hydroxy-3-(2-pyridyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-B][1,3]thiazin-1-ium

Uniqueness: 1-(2,3-Dimethylphenyl)-3-hydroxy-3-(2-thienyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-B][1,3]thiazin-1-ium is unique due to the presence of both a thienyl group and a hydroxyl group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C18H21N2OS2+

Molecular Weight

345.5 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-3-thiophen-2-yl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C18H21N2OS2/c1-13-6-3-7-15(14(13)2)19-12-18(21,16-8-4-10-22-16)20-9-5-11-23-17(19)20/h3-4,6-8,10,21H,5,9,11-12H2,1-2H3/q+1

InChI Key

GXLZZTUVWOPANS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC=CS4)O)C

Origin of Product

United States

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